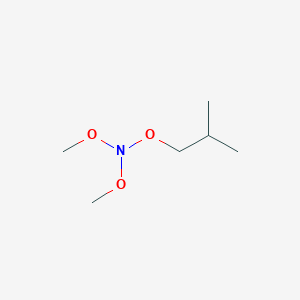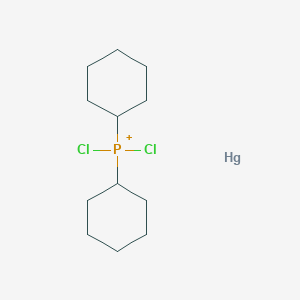
dichloro(dicyclohexyl)phosphanium;mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(dicyclohexyl)phosphanium;mercury is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and two chlorine atoms, along with a mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H11)2PH+HgCl2→(C6H11)2PCl2Hg
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(dicyclohexyl)phosphanium;mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dichloro(dicyclohexyl)phosphanium;mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of dichloro(dicyclohexyl)phosphanium;mercury involves its interaction with various molecular targets. The phosphorus atom can act as a nucleophile, participating in reactions with electrophilic species. The mercury atom can also play a role in the compound’s reactivity, potentially forming coordination complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorophenylphosphine: Similar in structure but with phenyl groups instead of cyclohexyl groups.
Dichloromethylphosphine: Contains methyl groups instead of cyclohexyl groups.
Dichlorobutylphosphine: Contains butyl groups instead of cyclohexyl groups.
Uniqueness
Dichloro(dicyclohexyl)phosphanium;mercury is unique due to the presence of cyclohexyl groups, which can influence its steric and electronic properties
Eigenschaften
CAS-Nummer |
89954-88-1 |
|---|---|
Molekularformel |
C12H22Cl2HgP+ |
Molekulargewicht |
468.77 g/mol |
IUPAC-Name |
dichloro(dicyclohexyl)phosphanium;mercury |
InChI |
InChI=1S/C12H22Cl2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1; |
InChI-Schlüssel |
VIOOTUOHAZMLOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(Cl)Cl.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


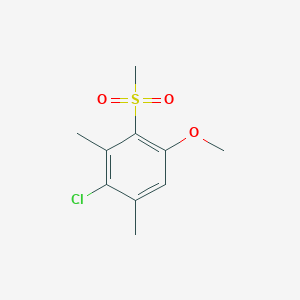
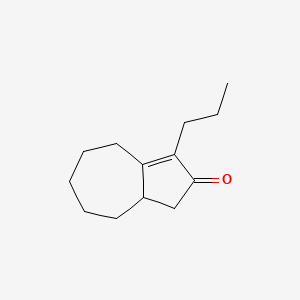
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
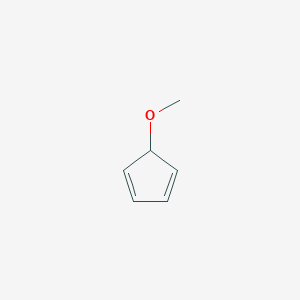
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
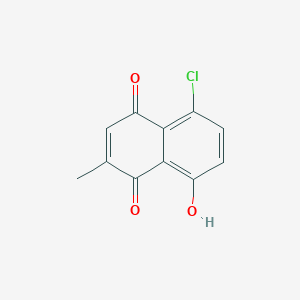

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
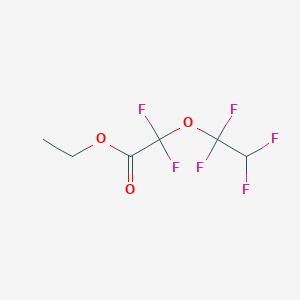
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
